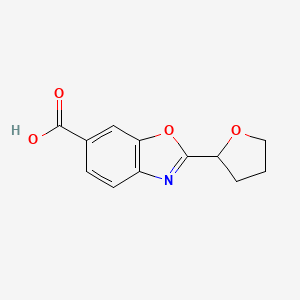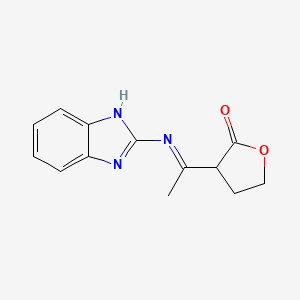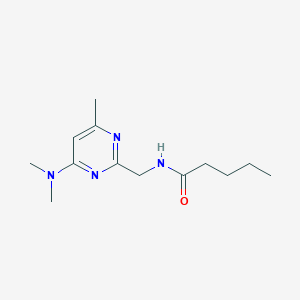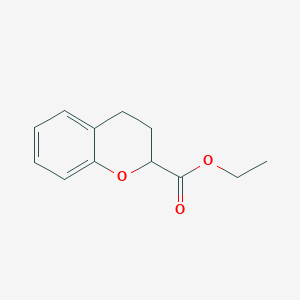
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The compound also contains a pyridine ring and a thiophene ring, both of which are aromatic and commonly found in various bioactive compounds .
Molecular Structure Analysis
The compound contains several functional groups including a sulfonamide, a pyridine ring, and a thiophene ring. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, solubility, stability, and reactivity can be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Application in Polymer Chemistry
- Polymer Chemistry : Sulfur- and nitrogen-containing phenol-formaldehyde co-resites were investigated to understand the formation of sulfur- and nitrogen-containing gases during the pyrolysis and combustion of coals and other solid fuels. These co-resites are used to probe the thermal behavior of heteroatomic forms in solid fuels, suggesting their potential application in fuel science and environmental monitoring (Ismail et al., 1996).
Chemical Synthesis and Modification
- Chemical Synthesis : The reaction of chlorosulfonic acid with propiophenones has led to the development of novel chloro- and methylbenzothiophene-dioxides, showcasing a method for creating complex molecules with potential applications in material science and pharmacology (Meyer, 1966).
Advanced Material Development
- Material Science : New Poly(Amide-Imide)s based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane and Hydantoin Derivatives were synthesized, indicating potential for advanced material applications due to their high yield, inherent viscosities, and thermal properties (Faghihi et al., 2011).
Catalysis and Reaction Mechanisms
- Catalysis : Kinetic studies of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts revealed promising catalytic activities and potential for green chemistry applications (Elavarasan et al., 2011).
Antimicrobial Studies
- Antimicrobial Properties : Synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showcased their potential as antimicrobial agents, with some compounds exhibiting high activity against various bacterial and fungal strains (Fadda et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-26(23,14-6-12-24-17-8-2-1-3-9-17)21-15-16-7-4-11-20-19(16)18-10-5-13-25-18/h1-5,7-11,13,21H,6,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVHAOETLCWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2732537.png)

![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)


![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)

![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)
![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732552.png)

![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)
![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)